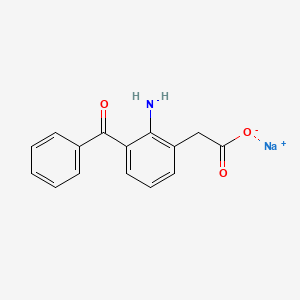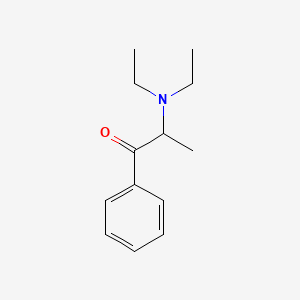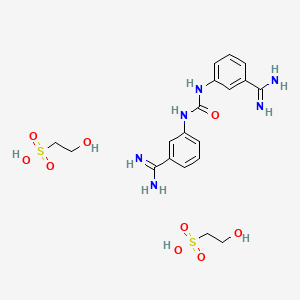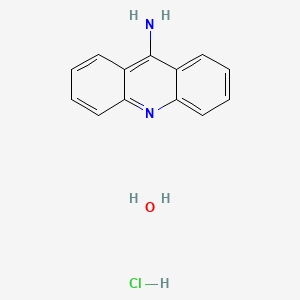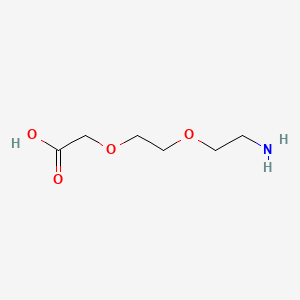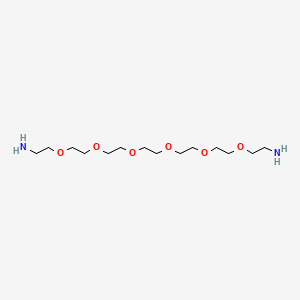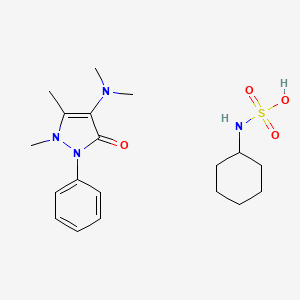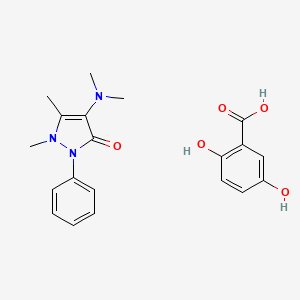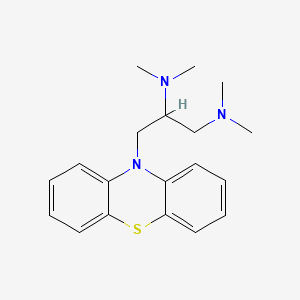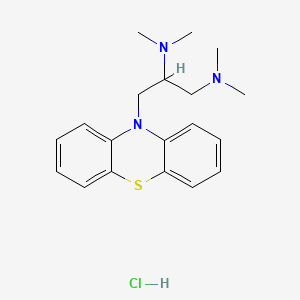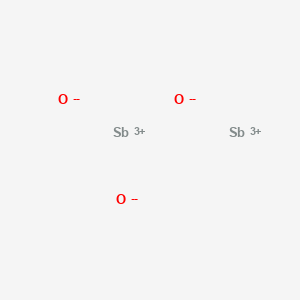
三氧化二锑
描述
Diantimony trioxide, also known as antimony trioxide, is an inorganic compound with the chemical formula Sb₂O₃. It appears as a white crystalline solid and is insoluble in water. This compound is primarily used as a flame retardant in various materials, including fabrics, paper, and plastics. Additionally, it serves as a paint pigment and has several other industrial applications .
科学研究应用
Diantimony trioxide has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in the production of polyethylene terephthalate (PET) and other polymers.
Biology and Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.
Industry: Widely used as a flame retardant in various materials, including textiles, plastics, and electronics.
作用机制
Target of Action
Senarmontite, also known as Diantimony trioxide, primarily targets thiol groups , especially vicinal dithiols . These thiol groups are found in various enzymes and proteins, playing a crucial role in maintaining the structure and function of these biomolecules.
Mode of Action
Trivalent antimony, the active form of Senarmontite, interacts with its targets by reacting with thiol groups . This interaction can lead to the inhibition of enzymes, thereby affecting various biochemical processes .
Pharmacokinetics
It is known that the compound can be absorbed into the body and exhibit bioavailability .
Result of Action
The primary result of Senarmontite’s action is the potential inhibition of enzymes due to its interaction with thiol groups . This can lead to various molecular and cellular effects, depending on the specific enzymes and pathways affected. Long-term exposure to Senarmontite has been associated with changes in lung function and structure, presumably resulting from chronic inflammation and mild fibrosis .
Action Environment
The action, efficacy, and stability of Senarmontite can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the environment, such as other metal ions or compounds . Additionally, factors such as pH and temperature can influence the solubility and reactivity of Senarmontite, thereby affecting its bioavailability and action .
生化分析
Cellular Effects
Diantimony trioxide has been associated with various cellular effects. For instance, it has been classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC) . It’s also been linked to changes in lung function and structure, presumably resulting from chronic inflammation and mild fibrosis .
Molecular Mechanism
Furthermore, it’s been suggested that genotoxic effects may be related to indirect modes of action such as the generation of excessive reactive oxygen species (ROS), altered gene expression, or interference with DNA repair processes .
Dosage Effects in Animal Models
In animal models, the effects of Diantimony trioxide can vary with different dosages. For instance, occupational exposure to Diantimony trioxide has been associated with an increased risk of developing cancer .
准备方法
Synthetic Routes and Reaction Conditions: Diantimony trioxide can be prepared through both dry and wet methods. The dry method involves reducing crude antimony trioxide produced from calcined sulfantimonide ore in the presence of coke, using soda ash as a flux to reduce it to metallic antimony. This metallic antimony is then oxidized in air to obtain pure diantimony trioxide . The wet method involves dissolving antimony trichloride in a mixture of hydrochloric acid and distilled water, followed by the addition of sodium carbonate solution, which is then boiled to precipitate diantimony trioxide .
Industrial Production Methods: Industrial production of diantimony trioxide typically involves the oxidation of antimony metal. This process is more prevalent in Europe and involves several steps, including mining, crushing, and grinding of ore, followed by pyrometallurgical processes such as smelting or roasting .
Types of Reactions:
Reduction: It can be reduced to metallic antimony using reducing agents such as carbon or hydrogen at high temperatures.
Substitution: Diantimony trioxide reacts with hydrochloric acid to form antimony trichloride (SbCl₃) and water.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing environment, often achieved by heating in the presence of air or oxygen.
Reduction: Involves reducing agents like carbon or hydrogen at elevated temperatures.
Substitution: Utilizes concentrated hydrochloric acid to produce antimony trichloride.
Major Products Formed:
Oxidation: Diantimony tetraoxide (Sb₂O₄) and diantimony pentoxide (Sb₂O₅).
Reduction: Metallic antimony (Sb).
Substitution: Antimony trichloride (SbCl₃).
相似化合物的比较
- Diantimony tetraoxide (Sb₂O₄)
- Diantimony pentoxide (Sb₂O₅)
- Antimony trisulfide (Sb₂S₃)
- Antimony triselenide (Sb₂Se₃)
- Antimony telluride (Sb₂Te₃)
Comparison: Diantimony trioxide is unique in its widespread use as a flame retardant synergist. While other antimony oxides like diantimony tetraoxide and diantimony pentoxide also have industrial applications, diantimony trioxide is more commonly used due to its effectiveness in enhancing the flame-retardant properties of halogenated compounds . Additionally, its amphoteric nature allows it to react with both acids and bases, making it versatile in various chemical processes .
属性
IUPAC Name |
antimony(3+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPGOEFPKIHBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sb+3].[Sb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1309-64-4, 1327-33-9, 12412-52-1 | |
| Record name | Antimony trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senarmontite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012412521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony oxide (Sb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTIMONY TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P217481X5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does diantimony trioxide contribute to flame retardancy in materials like PVC and epoxy resins?
A1: Diantimony trioxide acts as a synergistic flame retardant, primarily in conjunction with halogenated compounds. [] While its exact mechanism is complex, research suggests it interacts with halogen sources during combustion. This interaction likely forms antimony halides in the gas phase, which act as free radical scavengers, disrupting the combustion cycle and reducing flammability. [, ]
Q2: Does diantimony trioxide impact the smoke production of flame-retardant materials?
A2: Yes, studies show that diantimony trioxide can contribute to smoke suppression in certain materials. For instance, in flexible PVC, the incorporation of zinc borate-modified diantimony trioxide led to a notable reduction in smoke density. [] This effect is likely linked to the formation of a stable char layer during combustion, limiting the release of flammable volatiles. []
Q3: Are there efforts to find replacements for diantimony trioxide in flame retardant applications?
A3: Yes, research is ongoing to explore alternatives due to potential environmental concerns associated with antimony compounds. [, ] One study found that a combination of divalent metal stannates or hydroxystannates with a very low amount of diantimony trioxide (1.5 wt% or less) could act as a synergistic flame retardant in PVC for cables. [] Other alternatives under investigation include magnesium hydroxide, aluminum hydroxide, and various phosphorus-based flame retardants. [, ]
Q4: Diantimony trioxide is used in producing anti-static ceramic bricks. What role does it play in this application?
A5: In anti-static ceramic bricks, diantimony trioxide acts as a semiconductor oxide alongside stannic dioxide. [] While the exact mechanism is not fully elucidated in the provided research, it's likely related to the ability of these oxides to modify the electrical conductivity of the ceramic material, thus imparting anti-static properties.
Q5: What catalytic properties are associated with diantimony trioxide?
A5: While not directly addressed in the provided research, diantimony trioxide is known to exhibit catalytic activity in specific reactions. For instance, it can act as a catalyst in the oxidation of olefins, the ammoxidation of propylene to acrylonitrile, and the selective oxidation of hydrogen sulfide. Its catalytic properties are often linked to its ability to switch between different oxidation states.
Q6: What are the known toxicological concerns surrounding diantimony trioxide?
A7: Diantimony trioxide is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). [, ] Exposure to high levels of diantimony trioxide dust may cause respiratory irritation, pneumoconiosis, and skin irritation. [] The research emphasizes the need for responsible handling and waste management practices to minimize environmental and health risks.
Q7: How is the potential environmental impact of diantimony trioxide being addressed?
A8: Researchers are exploring alternatives to reduce dependence on antimony-based flame retardants. [, ] Additionally, the development of pyrolysis-based technologies shows promise for recovering high-purity silica from epoxy resin waste containing diantimony trioxide, enabling material recycling and reducing waste. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


